Cas no 827614-70-0 (4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane structure
827614-70-0 structure
Product Name:4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
Numero CAS:827614-70-0
MF:C12H14BF3O2
MW:258.044574260712
MDL:MFCD05663885
CID:721077
PubChem ID:2760701
Update Time:2025-05-23

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Proprietà chimiche e fisiche

Nomi e identificatori

    • 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(3,4,5-trifluorophenyl)-
    • 3,4,5-Trifluorobenzeneboronicacidpinacolester
    • 3,4,5-Trifluorophenylboronic acid, pinacol ester
    • 2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,2,3-Trifluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
    • 3,4,5-Trifluorophenylboronic Acid Pinacol Ester
    • 3,4,5-trifluorophenylboronic acid,pinacol ester
    • 2-(3,4,5-Trifluorobenzene)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • C12H14BF3O2
    • VFCTUUBAONBDJU-UHFFFAOYSA-N
    • 4,4,5,5-Tetramethyl-2-(3,4,5-triflu
    • 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane (ACI)
    • (3,4,5-Trifluorophenyl)boronic acid pinacol ester
    • 827614-70-0
    • EN300-1425759
    • AB22026
    • SCHEMBL6691092
    • DTXSID80375304
    • 4,4,5,5-Tetramethyl-2-(3,4,5-trifluoro-phenyl)-[1,3,2]dioxaborolane
    • DS-14895
    • CS-W000974
    • 3,4,5-Trifluorophenylboronic acid pinacol ester, AldrichCPR
    • T3376
    • MFCD05663885
    • AKOS015960154
    • 3,4,5-TRIFLUOROBENZENEBORONIC ACID PINACOL ESTER
    • SY050650
    • MDL: MFCD05663885
    • Inchi: 1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,1-4H3
    • Chiave InChI: VFCTUUBAONBDJU-UHFFFAOYSA-N
    • Sorrisi: FC1C(F)=C(F)C=C(B2OC(C)(C)C(C)(C)O2)C=1

Proprietà calcolate

  • Massa esatta: 258.10400
  • Massa monoisotopica: 258.104
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 1
  • Complessità: 296
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 18.5

Proprietà sperimentali

  • Densità: 1.17
  • Punto di ebollizione: 285°C at 760 mmHg
  • Punto di infiammabilità: 126.2°C
  • Indice di rifrazione: 1.4520 to 1.4560
  • PSA: 18.46000
  • LogP: 2.40310

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
021640-1g
2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
827614-70-0 95%
1g
£16.00 2022-02-28
Fluorochem
021640-5g
2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
827614-70-0 95%
5g
£46.00 2022-02-28
Fluorochem
021640-10g
2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
827614-70-0 95%
10g
£83.00 2022-02-28
Fluorochem
021640-25g
2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
827614-70-0 95%
25g
£132.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T33610-10g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 95%
10g
¥233.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T33610-1g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 95%
1g
¥28.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T33610-25g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 95%
25g
¥462.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T33610-5g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0
5g
¥356.0 2021-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3376-1g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 98.0%(GC&T)
1g
395.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3376-5g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 98.0%(GC&T)
5g
1720.0CNY 2021-08-03

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Cesium fluoride Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel ,  1960399-43-2 Solvents: Mesitylene ;  15 h, 25 °C
Riferimento
Selective Photocatalytic C-F Borylation of Polyfluoroarenes by Rh/Ni Dual Catalysis Providing Valuable Fluorinated Arylboronate Esters
Tian, Ya-Ming; et al, Journal of the American Chemical Society, 2018, 140(50), 17612-17623

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  24 h, 100 °C
Riferimento
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 24 h, 100 °C
2.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: Cyclohexene ;  24 h, 100 °C
Riferimento
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Tetramethylammonium fluoride Solvents: Methylcyclopentane ;  16 h, rt → 80 °C
Riferimento
Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage
Zhou, Jing; et al, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  rt
1.2 16 h, rt
Riferimento
Iridium-Catalysed C-H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity
Ding, Mingyan; et al, European Journal of Organic Chemistry, 2022, 2022(47),

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  rt
1.2 14 h, rt
Riferimento
Iridium-Catalysed C-H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity
Ding, Mingyan; et al, European Journal of Organic Chemistry, 2022, 2022(47),

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium acetate ,  2,2′-Bi-1,3,2-dioxaborolane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Ethanol ;  2 h, 80 °C; 80 °C → rt
1.2 30 min, rt
Riferimento
Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides with the successive use of 2,2'-bis(1,3,2-benzodioxaborole) and pinacol
Takagi, Jun; et al, Tetrahedron Letters, 2013, 54(2), 166-169

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -60 °C
Riferimento
Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor
Newby, James A.; et al, Chemistry - A European Journal, 2014, 20(1), 263-271

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 d, rt → 90 °C
Riferimento
Spontaneous mirror symmetry breaking and chiral segregation in the achiral ferronematic compound DIO
Yadav, Neelam; et al, Physical Chemistry Chemical Physics, 2023, 25(13), 9083-9091

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium methoxide Catalysts: Titanocene dichloride ;  30 min, 100 °C
1.2 24 h, 100 °C
Riferimento
Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium Catalyst
Wang, Xianjin ; et al, Angewandte Chemie, 2021, 60(22), 12298-12303

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Tetramethylammonium fluoride ,  Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Methylcyclopentane ;  15 h, 80 °C
Riferimento
Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage
Zhou, Jing; et al, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Preparation Products

Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.